4-Methylpiperidine
Overview
Description
4-Methylpiperidine, also known as this compound, is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66495. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Green Chemistry and Peptide Synthesis
Rodríguez et al. (2019) demonstrated the use of diluted 4-methylpiperidine solutions as an environmentally friendly and less expensive alternative for Fmoc group removal in solid-phase peptide synthesis (SPPS). This approach resulted in high purity peptides with good yield, showcasing this compound's role in reducing environmental and health hazards in peptide synthesis processes Rodríguez et al., 2019.
Organic Synthesis
Senguttuvan et al. (2013) highlighted this compound's role in the reductive amination of diarylpiperidin-4-ones, leading to products of interest in pharmaceutical research, such as analgesics and antihistamines Senguttuvan et al., 2013.
Material Science
Zhang et al. (2018) discussed how this compound, in the presence of dicyclohexylcarbodiimide (DCC), facilitates the formation of fullerene multiadducts. This process highlights its potential in the development of new materials with unique properties for technological applications Zhang et al., 2018.
Antibacterial Agents
Aziz‐ur‐Rehman et al. (2017) explored the synthesis and antibacterial evaluation of 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives, showcasing this compound's utility in creating compounds with significant antibacterial properties Aziz‐ur‐Rehman et al., 2017.
CO2 Capture
Coulier et al. (2018) investigated 3-methylpiperidine and this compound in aqueous solutions for CO2 capture, emphasizing the thermodynamic aspects of CO2 dissolution and the potential of these solutions in industrial decarbonization processes Coulier et al., 2018.
Insect Repellents
Guda et al. (2015) identified this compound as a potent insect repellent with a higher vapor pressure than DEET, suggesting its effectiveness in repelling mosquitoes without the need for direct skin application Guda et al., 2015.
Safety and Hazards
4-Methylpiperidine is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed and may cause respiratory irritation . It is advised to use personal protective equipment, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this compound .
Future Directions
Piperidines, including 4-Methylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
4-Methylpiperidine, also known as γ-Pipecoline or 4-Pipecoline , is primarily used in the field of peptide synthesis . Its main target is the Fmoc (Fluorenylmethyloxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the alpha-amino group of amino acids .
Mode of Action
This compound acts as a deprotecting reagent, interacting with the Fmoc group to remove it and expose the alpha-amino group of the amino acid . This process is crucial in SPPS, as it allows for the coupling of the next amino acid in the peptide sequence .
Biochemical Pathways
The primary biochemical pathway that this compound is involved in is peptide synthesis . In this process, this compound plays a key role in the removal of the Fmoc protecting group, enabling the formation of peptide bonds between amino acids .
Result of Action
The action of this compound results in the successful synthesis of peptides, including those with bioactive properties . By removing the Fmoc protecting group, this compound enables the formation of peptide bonds, leading to the creation of peptides with various biological activities .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors, such as temperature, pH, and solvent conditions. These factors are carefully controlled during peptide synthesis to ensure optimal performance of the reagent . .
Biochemical Analysis
Biochemical Properties
4-Methylpiperidine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds such as dimethyl bis(this compound-dithiocarbamato-S,S′)-tin(IV), (E)-4-(4′-methylpiperidino-N-alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of (E)-chalcone . The nature of these interactions involves the formation of covalent bonds between this compound and other molecules, leading to the creation of new compounds.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed during its use in peptide synthesis. It aids in the removal of the Fmoc group from amino acids, a crucial step in solid-phase peptide synthesis . This process influences cell function by enabling the production of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other molecules. In the context of peptide synthesis, it acts as a deprotecting reagent, removing the Fmoc group from amino acids . This process involves a binding interaction between this compound and the Fmoc group, leading to its removal and enabling the continuation of peptide synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during peptide synthesis, the efficiency of Fmoc removal was found to be complete (>99%) using 2.5% this compound . This suggests that this compound maintains its activity over time, contributing to its stability and long-term effects on cellular function in in vitro studies.
Metabolic Pathways
This compound is involved in various metabolic pathways during the synthesis of bioactive compounds
Properties
IUPAC Name |
4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOFELREXGAFOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060820 | |
Record name | Piperidine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | 4-Methylpiperidine | |
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URL | https://haz-map.com/Agents/11183 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
626-58-4 | |
Record name | 4-Methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66495 | |
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Record name | Piperidine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Piperidine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV6HN6HDP8 | |
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